molecular formula C11H15ClN2O B1341521 1-(2-Amino-6-chlorophenyl)piperidin-4-ol CAS No. 954271-33-1

1-(2-Amino-6-chlorophenyl)piperidin-4-ol

Cat. No.: B1341521
CAS No.: 954271-33-1
M. Wt: 226.7 g/mol
InChI Key: AXCGVJUKYUDIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-chlorophenyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 2-amino-6-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-6-chlorobenzaldehyde and piperidine.

    Formation of Intermediate: The 2-amino-6-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.

    Solvent Selection: Choosing appropriate solvents like ethanol or methanol to optimize the reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidinone.

    Reduction: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-6-chlorophenyl)piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting processes such as mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorophenol: Shares the amino and chloro substituents but lacks the piperidine ring.

    2-Amino-6-chloropurine: Contains a purine ring instead of a piperidine ring.

    2-(2-Amino-6-chlorophenyl)ethanol: Similar structure but with an ethanol group instead of a piperidinol group.

Uniqueness

1-(2-Amino-6-chlorophenyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and hydroxyl group make it a versatile intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.

Properties

IUPAC Name

1-(2-amino-6-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGVJUKYUDIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.